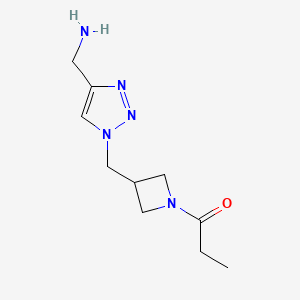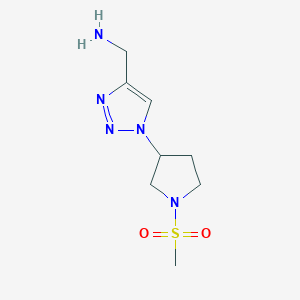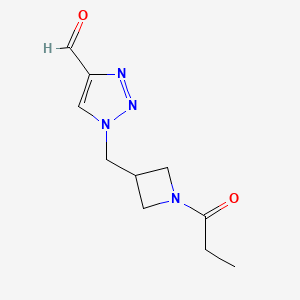
2-(4-Acetamidopiperidin-1-yl)acetic acid hydrochloride
説明
科学的研究の応用
Energetic Salts Synthesis
The synthesis of energetic salts based on nitroiminotetrazole-containing acetic acid showcases a related field of research where similar acetic acid derivatives are utilized. In this context, acetic acid derivatives have been synthesized and characterized for their potential as energetic materials. These compounds have been evaluated for their heats of formation and detonation properties, indicating their application in materials science, particularly in the development of insensitive explosives (Joo et al., 2012).
Antimicrobial Activity
Another study focused on the antimicrobial activity of rhodanine-3-acetic acid derivatives. These compounds, which share a structural motif with the acetamidopiperidin-acetic acid derivative, were synthesized and tested against a range of bacteria, mycobacteria, and fungi. The study found significant activity against mycobacteria, showcasing the potential of acetic acid derivatives in medicinal chemistry and drug discovery for antimicrobial agents (Krátký et al., 2017).
Radiolabeling for PET Studies
In the field of radiopharmacy, an improved synthesis and radiolabeling of a piperidine-acetic acid derivative were developed for PET imaging studies. This research demonstrates the application of acetic acid derivatives in the synthesis of radiotracers for neuroimaging, highlighting the compound's relevance in studying the acetylcholine neurotransmission system (Carpinelli et al., 2006).
Novel Fluorescent Amino Acid Synthesis
The synthesis of the hydrochloride of a racemic amino acid, showcasing a versatile fluorescent probe in proteins, demonstrates the broader applications of acetic acid derivatives in biochemistry. This study highlights the use of acetic acid derivatives in developing tools for biochemical research, offering insights into protein structure and function through fluorescence-based techniques (Braun & Dittrich, 2010).
Green Chemistry in Drug Design
Research on the environmentally friendly synthesis of analgesic and antipyretic compounds involves acetic acid derivatives, underlining the importance of sustainable approaches in medicinal chemistry. These studies reflect the compound's potential in the synthesis of bioactive molecules with reduced environmental impact, contributing to the development of safer and more sustainable pharmaceuticals (Reddy et al., 2014).
作用機序
Target of Action
Compounds with similar structures, such as 2-(piperidin-4-yl)acetamides, have been reported to inhibit soluble epoxide hydrolase (seh), an enzyme involved in the metabolism of endogenous epoxyeicosatrienoic acids .
Mode of Action
If it acts similarly to related compounds, it may inhibit seh, thereby stabilizing endogenous epoxyeicosatrienoic acids . This stabilization could potentially lead to anti-inflammatory effects .
Biochemical Pathways
If it acts similarly to related compounds, it may affect the metabolism of epoxyeicosatrienoic acids by inhibiting seh . This could potentially lead to changes in inflammatory responses .
Result of Action
If it acts similarly to related compounds, it may lead to anti-inflammatory effects through the stabilization of endogenous epoxyeicosatrienoic acids .
生化学分析
Biochemical Properties
2-(4-Acetamidopiperidin-1-yl)acetic acid hydrochloride is involved in several biochemical reactions, primarily due to its interaction with enzymes and proteins. One of the key interactions is with soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into less biologically active dihydroxyeicosatrienoic acids . This interaction suggests that this compound may act as an inhibitor of sEH, thereby stabilizing EETs and exerting anti-inflammatory effects . Additionally, the compound may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sEH can modulate the levels of EETs, which are known to play a role in cell signaling and inflammation . Furthermore, the compound may affect gene expression by altering the activity of transcription factors and other regulatory proteins. These changes can lead to modifications in cellular metabolism, impacting processes such as energy production and lipid metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of sEH, which leads to the stabilization of EETs . This inhibition occurs through binding interactions between the compound and the active site of the enzyme, preventing the conversion of EETs to dihydroxyeicosatrienoic acids. Additionally, the compound may influence other molecular targets, such as receptors and ion channels, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under certain conditions, allowing for sustained inhibition of sEH and prolonged anti-inflammatory effects . Degradation of the compound over time may reduce its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as lipid metabolism and energy production. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may interact with membrane transporters, facilitating its uptake and distribution to specific cellular compartments . Additionally, binding proteins may influence the localization and accumulation of the compound, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm, where it can interact with cytoplasmic enzymes and proteins. Alternatively, it may be targeted to organelles such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling.
特性
IUPAC Name |
2-(4-acetamidopiperidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-7(12)10-8-2-4-11(5-3-8)6-9(13)14;/h8H,2-6H2,1H3,(H,10,12)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYDLWDWQSCRSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















